N-(2-Methoxy-phenyl)-carbamic acid

Description

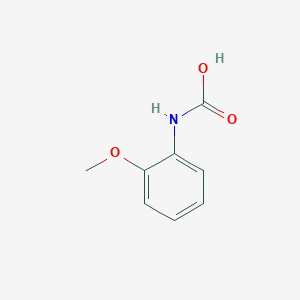

N-(2-Methoxy-phenyl)-carbamic acid is a carbamate derivative characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at the 2-position and a carbamic acid (-NHCOOH) moiety. Carbamates are notable for their diverse pharmacological applications, including enzyme inhibition, ion channel modulation, and neuroprotection.

Properties

IUPAC Name |

(2-methoxyphenyl)carbamic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-5-3-2-4-6(7)9-8(10)11/h2-5,9H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLSJJAIARSHKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301035247 | |

| Record name | N-(2-Methoxyphenyl)carbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36359-19-0 | |

| Record name | N-(2-Methoxyphenyl)carbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approaches for Carbamic Acid Esters Including N-(2-Methoxy-phenyl)-carbamic Acid

Carbamic acid esters, including this compound, are typically synthesized via the reaction of amines with carbon dioxide and alkoxysilane compounds or via carbamate formation from isocyanates and phenols. The methods focus on achieving high selectivity and yield, minimizing by-products such as ureas.

Preparation via Reaction of 2-Methoxyaniline with Carbon Dioxide and Alkoxysilane Compounds

A modern and efficient method involves the reaction of 2-methoxyaniline (the amine precursor of the 2-methoxyphenyl group) with carbon dioxide and an alkoxysilane compound under catalytic conditions.

-

- Temperature: 150–180°C (optimal range for reaction progress and by-product suppression)

- Pressure: 3–20 MPa of carbon dioxide

- Catalyst: Zinc acetate [Zn(OAc)2] with ligands such as phenanthroline or bipyridine enhances yield and selectivity

- Solvent: Acetonitrile or similar polar aprotic solvents

- Reaction Time: Approximately 24 hours in a sealed autoclave with stirring

Reaction Mechanism:

The amine reacts with carbon dioxide in the presence of the catalyst and alkoxysilane to form the carbamic acid ester intermediate. The alkoxysilane acts as an alkylating agent, converting the carbamic acid intermediate into the ester form.Yield and Selectivity:

Experimental data from related carbamic acid ester syntheses show yields up to 84% with zinc acetate and phenanthroline ligand, with minimal by-products (~3-5%) (Table 1).

| Example No. | Zinc Compound | Ligand | Yield of Carbamic Acid Ester (%) | By-product Yield (%) |

|---|---|---|---|---|

| 1-6 | Zn(OAc)2 | Phenanthroline | 84 | 3 |

| 1-7 | Zn(OAc)2 | Bipyridine | 83 | 5 |

| 1-8 | Zn(OAc)2 | Bispicen | 84 | 5 |

| Comparative | None | None | 1 | 2 |

Table 1: Effect of Catalyst and Ligand on Carbamic Acid Ester Yield (adapted from EP3508473NWB1)

This method is advantageous due to its straightforward setup, use of carbon dioxide as a green reagent, and relatively mild reaction conditions.

Preparation via Reaction of 2-Methoxyphenol with Methyl Isocyanate

Another synthetic route involves the direct reaction of 2-methoxyphenol with methyl isocyanate to form the corresponding carbamate.

-

- Generation of Methyl Isocyanate: Methyl isocyanate is generated in situ by thermolysis of phenyl-N-methyl urethane, which itself is produced by reacting methylamine with diphenyl carbonate.

- Carbamate Formation: The methyl isocyanate then reacts with 2-methoxyphenol in the presence of a basic catalyst and organic solvent to yield this compound methyl ester.

- Isolation: The product is isolated by crystallization or filtration, often using solvents such as ethyl acetate or hexane mixtures.

-

- Temperature for methyl isocyanate generation: 180–220°C

- Pressure: Atmospheric or slightly reduced (200 mmHg to normal)

- Molar ratios: Methylamine to diphenyl carbonate approximately 0.8:1 to 1:1

- Residence time in reactors: 0.5 to 8 hours depending on reactor design

-

- High molar productivity (>98%)

- Continuous operation possible for industrial scalability

- Low residual free methyl isocyanate, reducing safety hazards

This method is detailed in patent WO2003042166A2 and offers an industrially viable route for carbamate synthesis with high purity and yield.

Alternative Synthetic Routes and Notes

Use of Isonitrile Intermediates:

Some methods involve the preparation of 2-methoxyphenyl carbamates via isonitrile intermediates, which are reacted with ketones and acids to yield hydroxy acid amides that can be further transformed. This is a more complex multi-step synthesis and less direct compared to the above methods.Catalyst Variations:

Other catalysts such as tin alkoxides or alkali metal compounds have been explored for carbamate synthesis, but zinc acetate with nitrogen-containing ligands remains superior for yield and selectivity.Solvent and Purification:

Solvent choice affects reaction rates and product isolation. Polar aprotic solvents like acetonitrile are preferred for reaction, while ethyl acetate and hexane mixtures are used for purification by recrystallization.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst/System | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| CO2 + 2-Methoxyaniline + Alkoxysilane | 2-Methoxyaniline, CO2, tetramethoxysilane | Zn(OAc)2 + phenanthroline | 150°C, 5 MPa CO2, 24 h | ~84 | High selectivity, green chemistry approach |

| Methylamine + Diphenyl Carbonate → Methyl Isocyanate + 2-Methoxyphenol | Methylamine, diphenyl carbonate, 2-methoxyphenol | Thermal, basic catalyst | 180–220°C, atmospheric pressure | >98 | Continuous industrial process, high purity |

| Isonitrile route | Isonitrile intermediates, ketones | Acid catalyst | Multi-step, reflux conditions | Variable | More complex, less direct |

Research Findings and Practical Considerations

- The use of zinc acetate catalysts with nitrogen-based ligands significantly enhances the yield and purity of carbamic acid esters by stabilizing reaction intermediates and suppressing side reactions.

- Reaction temperature and CO2 pressure are critical parameters; temperatures above 150°C and pressures between 3–20 MPa favor carbamate formation.

- Continuous flow reactors improve scalability and product consistency, especially for methyl isocyanate-based syntheses.

- Safety considerations are paramount when handling methyl isocyanate due to its toxicity; in situ generation and immediate consumption reduce risks.

- Purification by recrystallization from ethyl acetate/hexane mixtures is effective for isolating pure this compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxy-phenyl)-carbamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamic acid moiety to amines or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry: N-(2-Methoxy-phenyl)-carbamic acid is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may also serve as potential inhibitors or activators of specific enzymes.

Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be explored for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry: In industrial applications, this compound can be used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-phenyl)-carbamic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy group and carbamic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activity

The following table highlights key structural analogs of N-(2-Methoxy-phenyl)-carbamic acid, their substituents, molecular weights, and biological activities:

Key Observations :

- This is supported by the neuroprotective activity of its piperazine-linked analog .

- Esterification Effects : Ethyl ester derivatives (e.g., Retigabine) exhibit enhanced bioavailability compared to free carbamic acids, as esters are more resistant to hydrolysis in vivo .

- Biological Targets : Methoxy-substituted carbamates show affinity for ion channels (e.g., KCNQ) and enzymes (e.g., acetylcholinesterase), suggesting shared mechanisms among analogs .

Solubility and Physicochemical Properties

| Property | This compound | Retigabine | Piperazine Derivative |

|---|---|---|---|

| Water Solubility | Low (carboxylic acid group) | Moderate | Low (lipophilic tail) |

| logP | ~1.5 (estimated) | 2.8 | 3.2 |

| pKa | ~4.5 (carboxylic acid) | N/A | N/A |

Notes:

Neuroprotection and Ion Channel Modulation

- Piperazine Derivative : Demonstrated significant protection against aluminum-induced neurotoxicity in vivo, attributed to its ability to chelate metal ions and inhibit acetylcholinesterase (AChE) .

- Retigabine: Approved for epilepsy treatment, it activates neuronal KCNQ2/3 channels, stabilizing resting membrane potentials .

Antitumor Activity

Biological Activity

N-(2-Methoxy-phenyl)-carbamic acid, a compound belonging to the class of carbamates, has garnered attention in recent years for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group attached to a methoxy-substituted phenyl ring. The general structure can be represented as follows:

Where represents the 2-methoxy-phenyl group. This structural feature is critical for its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that carbamate derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain carbamate compounds showed selective activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .

2. Antitumor Activity

The compound has also been investigated for its antitumor potential. In vitro studies revealed that this compound can inhibit the proliferation of cancer cell lines, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .

3. Neuroprotective Effects

Neuroprotective properties have been observed in several studies involving carbamate derivatives. For instance, compounds similar to this compound were shown to protect neuronal cells from oxidative stress-induced damage, potentially through antioxidative mechanisms .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activities of this compound:

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.

- Oxidative Stress Reduction : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Modulation of Gene Expression : Some studies suggest that carbamate derivatives can influence the expression of genes associated with apoptosis and cell cycle regulation.

Q & A

Q. What are the optimal synthetic routes for N-(2-Methoxy-phenyl)-carbamic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound derivatives typically involves carbamate formation via reaction of 2-methoxyaniline with carbonylating agents (e.g., phosgene derivatives or chloroformates). Key steps include:

- Amino Protection: Use of acetyl or benzyl groups to protect the amine during intermediate steps .

- Carbonylation: Reaction with methyl chloroformate under inert conditions to form the carbamate linkage .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the product .

Yield Optimization: Adjusting stoichiometry (1.2–1.5 equivalents of carbonylating agent), solvent polarity (dichloromethane or THF), and temperature (0–25°C) can enhance yields to >70% .

Q. How can researchers characterize the structural and purity profile of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structures to confirm bond angles and intermolecular interactions. For example, related carbamic acid derivatives exhibit planar carbamate groups with hydrogen-bonded dimers .

- NMR Spectroscopy: Use -NMR (δ 7.8–8.2 ppm for aromatic protons) and -NMR (δ 155–160 ppm for carbonyl carbons) to verify functional groups .

- Mass Spectrometry (ESI-MS): Detect molecular ion peaks (e.g., [M+H] at m/z 296.078) and monitor dehydration artifacts under acidic conditions .

- HPLC: C18 columns with methanol/water gradients (0.1% formic acid) can assess purity (>95%) .

Q. What factors influence the stability of this compound in solution?

Methodological Answer:

- pH Sensitivity: Carbamic acids reversibly dehydrate to form urea derivatives under acidic conditions (pH < 4). Stabilize with buffers (e.g., ammonium acetate, pH 6–8) .

- Solvent Choice: Use aprotic solvents (acetonitrile, DMF) to minimize hydrolysis. Avoid aqueous storage unless buffered .

- Temperature: Store at –20°C in inert atmospheres (argon) to prevent oxidation of the methoxy group .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for CO2 capture applications?

Methodological Answer:

- Quantum Mechanics (QM): Calculate amine-CO2 reaction pathways (e.g., zwitterion vs. carbamic acid mechanisms) using DFT (B3LYP/6-311++G(d,p)) to predict binding energies .

- Solvent Effects: Apply PCM or SMD models to simulate aqueous environments and estimate pKa values for amine protonation .

- MD Simulations: Analyze diffusion coefficients of CO2 in carbamic acid solutions to optimize absorption kinetics .

Q. What pharmacological targets are associated with this compound derivatives, and how are their mechanisms validated?

Methodological Answer:

- KCNQ Potassium Channels: Derivatives like retigabine (a carbamate analog) enhance channel open probability. Validate via:

- Behavioral Assays: Test anxiolytic effects in rodent models (elevated plus maze) to correlate channel modulation with phenotype .

Q. How should researchers address contradictory data in synthesis yields or analytical results?

Methodological Answer:

- Reproducibility Checks: Standardize reaction conditions (e.g., humidity control during carbamate formation) .

- Cross-Validation: Compare NMR data with computational predictions (e.g., ChemDraw simulations) to resolve structural ambiguities .

- Batch Analysis: Use LC-MS to identify trace impurities (e.g., hydrolyzed byproducts) that skew purity assessments .

- Collaborative Studies: Replicate experiments across labs to isolate equipment- or operator-specific variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.